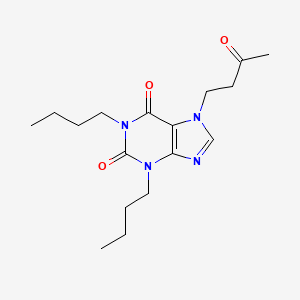
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dibutyl-7-(3-oxobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dibutyl-7-(3-oxobutyl)- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring system substituted with butyl and oxobutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dibutyl-7-(3-oxobutyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of butyl and oxobutyl groups through alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dibutyl-7-(3-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted purine derivatives.
Applications De Recherche Scientifique
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dibutyl-7-(3-oxobutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, antiviral, and anticancer properties.
Industry: It is utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dibutyl-7-(3-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-.
Theophylline: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-.
Theobromine: 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dibutyl-7-(3-oxobutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, theophylline, and theobromine, which are well-known for their stimulant effects, this compound may exhibit different pharmacological activities and applications.
Propriétés
Numéro CAS |
57076-63-8 |
|---|---|
Formule moléculaire |
C17H26N4O3 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
1,3-dibutyl-7-(3-oxobutyl)purine-2,6-dione |
InChI |
InChI=1S/C17H26N4O3/c1-4-6-9-20-15-14(19(12-18-15)11-8-13(3)22)16(23)21(17(20)24)10-7-5-2/h12H,4-11H2,1-3H3 |
Clé InChI |
KTXQLVQIEDPKAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14620259.png)
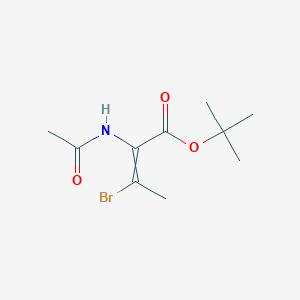

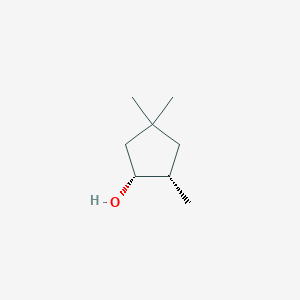
![Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-](/img/structure/B14620290.png)


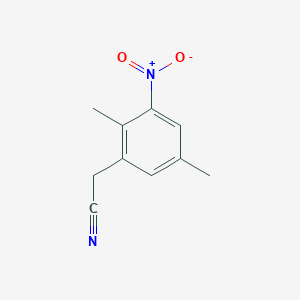
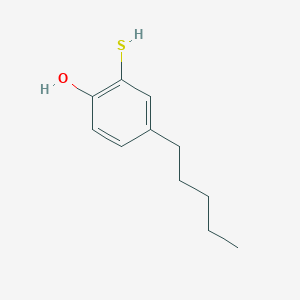
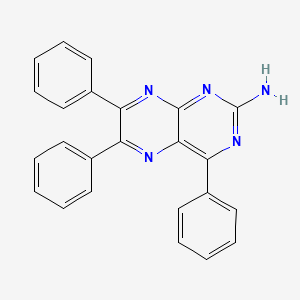
![1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14620313.png)
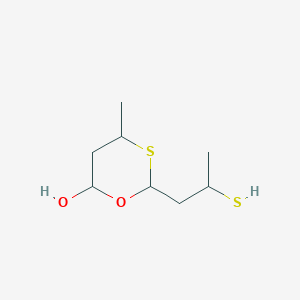
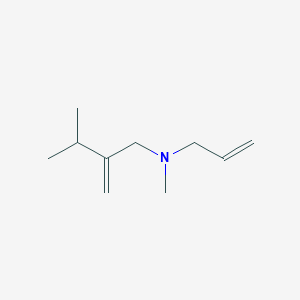
![4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14620336.png)
